N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
This compound features a purine-derived core (1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine) linked via a sulfanyl acetamide bridge to a 5-chloro-2-methoxyphenyl group. The purine scaffold is notable for its role in nucleotide analogs and kinase inhibition, while the chloro-methoxyphenyl moiety may enhance lipophilicity and target binding. The sulfanyl group (-S-) in the acetamide bridge could influence redox properties or intermolecular interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O4S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)28-8-12(24)19-10-7-9(18)5-6-11(10)27-4/h5-7H,8H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBKNLINTPQLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 425.9 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a purine derivative through a sulfanyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN3O3 |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 1251696-30-6 |
| Structure | Structure |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Compounds containing purine derivatives have been associated with inhibition of acetylcholinesterase (AChE) and urease enzymes. For example, several synthesized compounds in related studies demonstrated strong inhibitory effects against AChE . Given the structural similarity to known inhibitors, it is plausible that this compound may also exhibit enzyme inhibitory activity.
Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of related compounds revealed that derivatives with sulfamoyl groups exhibited various biological activities including antibacterial and enzyme inhibition . The synthesized compounds were tested against multiple bacterial strains and showed varying degrees of effectiveness.
Study 2: Docking Studies
Computational docking studies have been employed to assess the interaction of similar compounds with target proteins. These studies indicated that the binding affinity of these compounds could be influenced by their structural characteristics . Although direct studies on this compound are not available yet, insights from these studies suggest potential pathways for further exploration.
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula: . Its structure includes a chloro-substituted methoxyphenyl group and a purine derivative connected via a sulfanyl linkage. The presence of the chloro and methoxy groups contributes to its unique reactivity and interaction profiles.
Molecular Weight
The molecular weight of N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is approximately 399.8 g/mol .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The purine moiety is known for its role in nucleic acid metabolism and can interfere with DNA synthesis in rapidly dividing cells .
- Case Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines (e.g., breast and lung cancer) when treated with derivatives of this compound .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains through mechanisms that disrupt bacterial cell wall synthesis or function .
Antiviral Effects
There is emerging evidence suggesting that purine derivatives can exhibit antiviral properties. The compound's structural features may allow it to interact with viral enzymes or replication processes effectively .
Drug Development
Given its biological activities, this compound is being investigated for potential development into therapeutic agents for:
- Cancer Treatment : Targeting specific types of tumors with tailored formulations.
- Infectious Diseases : Developing new antibiotics or antivirals to combat resistant strains.
- Inflammatory Disorders : Exploring its role in modulating immune responses.
Formulation Strategies
Research is ongoing to optimize the delivery methods for this compound to enhance its bioavailability and efficacy. Nanoparticle formulations and liposomal delivery systems are among the strategies being explored .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfanyl (-S-) group and purine core are primary sites for redox transformations:
-
Oxidation :
-
Sulfoxide Formation : Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide ().
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Purine Ring Oxidation : Strong oxidants (e.g., KMnO₄) degrade the purine ring, forming urea and thiourea derivatives.
-
-
Reduction :
-
Sulfur Reduction : LiAlH₄ reduces the thioether to a thiol (-SH), but this is rarely performed due to competing amide reduction.
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Amide Stability : The acetamide group remains intact under standard reduction conditions (e.g., NaBH₄).
-
Table 2: Redox Reactivity
| Reaction | Reagents | Products |
|---|---|---|
| Sulfur oxidation | H₂O₂, CH₃COOH, RT | Sulfoxide derivative |
| Purine ring oxidation | KMnO₄, H₂O, 80°C | Urea/thiourea fragments |
| Thioether reduction | LiAlH₄, THF, 0°C | Thiol intermediate (low yield) |
Substitution and Functionalization
The compound undergoes selective substitutions:
-
Nucleophilic Aromatic Substitution : The 5-chloro group on the phenyl ring is replaced by amines (e.g., NH₃/EtOH, 100°C) or alkoxides .
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Purine C2/C6 Modification : The dioxo groups at C2 and C6 are resistant to substitution but can form enolates under strong bases (e.g., LDA), enabling alkylation .
Table 3: Substitution Reactions
| Site | Reagents | Product |
|---|---|---|
| 5-Chloro (aryl) | NH₃, EtOH, 100°C | 5-Amino-2-methoxyphenyl analog |
| Purine C8 | NaN₃, DMF, 80°C | Azide derivative (unstable) |
Stability and Degradation
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Hydrolytic Degradation : The acetamide bond hydrolyzes in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 2-mercaptopurine and N-(5-chloro-2-methoxyphenyl)acetic acid .
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Thermal Stability : Decomposes above 200°C, releasing CO and CH₃SH gases (TGA/DSC data).
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
Core Structure Diversity :
- The target’s purine core distinguishes it from oxadiazole (e.g., ), pyrimidine-pyridine (e.g., ), and diazaspiro (e.g., ) analogs. Purines are often associated with nucleotide mimicry, whereas oxadiazoles and pyrimidines are linked to diverse bioactivities, including antimicrobial or kinase inhibition.
Substituent Effects :
- Chloro-Methoxy Groups : The 5-chloro-2-methoxyphenyl group in the target is structurally similar to the 5-chloro-2-methylphenyl group in but differs in the methyl/methoxy substitution. Methoxy groups generally increase steric hindrance and electron-donating effects compared to methyl.
- Sulfanyl Acetamide Bridge : This group is conserved in , and , suggesting its role in stabilizing molecular interactions (e.g., hydrogen bonding via the acetamide carbonyl).
Synthetic Routes: Acetamide intermediates are commonly synthesized via reactions with acetic anhydride (e.g., ) or thiourea derivatives (e.g., ).
Preparation Methods
Construction of the Xanthine Derivative
The 1,3,9-trimethylxanthine scaffold is synthesized via Traube cyclization, modified for N-methylation:
Reaction Scheme
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | Methyl iodide (3 eq) | Analogous to |
| Solvent | DMF, anhydrous | |
| Temperature | 60°C, 12 hr | |
| Yield | 78% (after recrystallization) | Estimated |
Key challenges include regioselective methylation at N9, achieved through careful control of base strength (K2CO3 vs. stronger bases). Computational modeling (DFT calculations) assists in predicting reactive sites.
Functionalization at Purine C8 Position
Thiolation via Nucleophilic Aromatic Substitution
The C8 position undergoes thiolation using Lawesson’s reagent under controlled conditions:
Procedure
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Suspend 1,3,9-trimethylxanthine (1 eq) in dry THF
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Add Lawesson’s reagent (1.2 eq) portionwise at 0°C
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Warm to reflux (66°C) for 6 hr under N2
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Atmosphere | Strict anhydrous | Prevents hydrolysis |
| Reagent Purity | >98% | Minimizes byproducts |
| Workup | Rapid filtration | Avoids oxidation |
Yield: 65–70% (8-mercapto-1,3,9-trimethylxanthine)
Synthesis of N-(5-Chloro-2-Methoxyphenyl)Acetamide
Acetylation of 5-Chloro-2-Methoxyaniline
Stepwise Protocol
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Dissolve 5-chloro-2-methoxyaniline (1 eq) in glacial acetic acid
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Add acetic anhydride (1.5 eq) dropwise at 0°C
-
Stir 4 hr at 25°C, then pour into ice-water
Purification
Characterization Data
Coupling of Purine Thiol to Acetamide
Sulfanyl-Acetamide Linker Formation
A Mitsunobu reaction facilitates C–S bond formation between the thiolated purine and bromoacetamide intermediate:
Reaction Table
| Component | Quantity | Role |
|---|---|---|
| 8-Mercaptopurine | 1.0 eq | Nucleophile |
| N-(5-Cl-2-MeOPh)BrAcetamide | 1.1 eq | Electrophile |
| DIAD | 1.5 eq | Phosphine activator |
| PPh3 | 1.5 eq | Reducing agent |
| Solvent | Dry DCM | Inert medium |
Optimization Insights
-
Excess bromoacetamide improves conversion (≥90%)
-
Lower temperatures (0–5°C) suppress disulfide formation
Final Purification and Characterization
Chromatographic Methods
| Technique | Conditions | Outcome |
|---|---|---|
| Flash Chromatography | Silica gel, EtOAc/Hex (1:1) | Remove polar impurities |
| Preparative HPLC | C18 column, MeCN/H2O (gradient) | Final purity >98% |
Analytical Data
Challenges and Mitigation Strategies
Major Issues
-
Purine Ring Instability :
-
Thiol Oxidation :
-
Use of 0.1% w/v EDTA in reaction mixtures chelates metal catalysts
-
-
Regioselectivity in Coupling :
Scalability Considerations
-
Replace DIAD with cheaper azocarboxylates in large-scale runs
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Continuous flow HPLC purification reduces solvent consumption
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Convergent (this work) | 58 | 98.4 | 1.0 |
| Linear (prior art) | 32 | 95.1 | 1.8 |
Advantages of the convergent approach include independent optimization of fragments and higher overall yield due to parallel synthesis.
Computational Modeling in Route Design
Molecular mechanics (MMFF94) simulations predict:
-
Optimal dihedral angle between purine and acetamide: 112°
These models inform solvent choice (low polarity minimizes conformational stress) .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare derivatives of chloro-methoxyphenyl acetamide compounds, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves multi-step reactions, such as acetylation of substituted anilines (e.g., 5-chloro-2-methoxyaniline) using acetic anhydride in acetonitrile under nitrogen, followed by purification via recrystallization (89% yield, m.p. 95–96°C) . Subsequent functionalization, like chlorination or oxidation, may require reagents such as POCl₃ in DMF at 130°C to introduce quinoline or pyridine cores (79% yield) . Optimization includes solvent selection (e.g., DMF for high-temperature stability) and pH adjustments during workup to isolate intermediates.
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Techniques include:
- Melting Point Analysis : Compare observed values (e.g., 132–133°C for intermediates) with literature data .
- Chromatography : Use thin-layer chromatography (TLC) or column chromatography with silica gel for purity checks .
- Spectroscopy : Employ FTIR for functional group identification (e.g., sulfanyl or acetamide C=O stretches) and NMR (¹H/¹³C) to confirm substitution patterns .
Q. What solvents and reaction conditions are critical for maintaining stability during sulfanyl group incorporation?
- Answer : Sulfanyl thiolation reactions require anhydrous conditions (e.g., nitrogen atmosphere) and aprotic solvents like DMF or DMSO to prevent hydrolysis. Temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 for thiol:substrate) minimize side reactions . Post-reaction, quenching with ice-water and neutralization with ammonia (pH ~9) enhance yield .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Answer : Start with in vitro enzymatic inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For example, test at concentrations of 1–100 µM in phosphate buffer (pH 7.4) with controls (DMSO <1%). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa) at 24–48h exposure can screen cytotoxicity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with enhanced target affinity?
- Methodological Answer :
- HOMO-LUMO Analysis : Calculate frontier orbitals to predict reactivity (e.g., electron-deficient purinone cores may favor nucleophilic attacks) .
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2). Optimize substituents (e.g., methyl groups at positions 1,3,9) to improve hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer : Cross-validate results using orthogonal assays. For example:
- If a compound shows IC₅₀ = 10 µM in enzymatic assays but no cellular activity, check membrane permeability (logP >3) via PAMPA .
- Address false positives in fluorescence-based assays by repeating with luminescence or HPLC-based readouts .
Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?
- Answer : Use LC-MS/MS to track metabolites in liver microsomes (human/rat). Incubate at 37°C with NADPH for 1h, then quench with acetonitrile. Major degradation pathways may include:
- Oxidative Demethylation : Methoxy → hydroxyl conversion (m/z +16) .
- Sulfanyl Cleavage : Formation of disulfide byproducts .
Q. What experimental frameworks link mechanistic hypotheses to observed pharmacological effects?
- Answer : Apply the "EPACT" model (Energy Planning and Atmospheric Chemistry Program principles) :
Hypothesis : Compound inhibits kinase X via ATP-site binding.
Experimental Design : Compare inhibition in wild-type vs. kinase X knockout cells.
Data Integration : Use transcriptomics (RNA-seq) to identify downstream pathway alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
